3-Oxalomalic acid
Description
Historical Context and Initial Identification in Metabolic Studies
The journey to understanding 3-Oxalomalic acid began with studies on the metabolic effects of glyoxylate (B1226380). In the mid-20th century, researchers observed that glyoxylate could inhibit respiration in tissues like the liver and kidney. A pivotal 1967 study by Ruffo and colleagues elucidated the mechanism behind this inhibition. unl.edu They demonstrated that this compound, referred to as oxalomalate, is formed through the non-enzymatic condensation of oxaloacetate and glyoxylate. This newly identified compound was found to be a powerful competitive inhibitor of aconitase, a key enzyme in the Krebs cycle. unl.edu
The formation of this compound from its precursors, oxaloacetate and glyoxylate, can occur spontaneously under physiological conditions. This discovery was crucial as it provided a chemical basis for the observed metabolic disruptions caused by glyoxylate, establishing this compound as a molecule of interest in metabolic regulation.
Academic Significance within Fundamental Biological Processes
The academic significance of this compound extends beyond its role as a simple metabolic inhibitor. Its primary targets, aconitase and NADP-dependent isocitrate dehydrogenase, are critical enzymes in the Krebs cycle, a central hub of cellular metabolism. unl.edu By inhibiting these enzymes, this compound can effectively modulate the flow of metabolites through this vital pathway.
The inhibition of aconitase by this compound has particularly profound implications due to the dual role of this enzyme. In addition to its catalytic function in the Krebs cycle, the cytosolic isoform of aconitase functions as an iron-regulatory protein 1 (IRP1). metabolomicsworkbench.org IRP1 is a key player in maintaining iron homeostasis by binding to iron-responsive elements (IREs) in the messenger RNA (mRNA) of proteins involved in iron uptake, storage, and utilization.
Research has shown that this compound can modulate the RNA-binding activity of IRP1. metabolomicsworkbench.orgnih.gov By binding to the active site of cytosolic aconitase (IRP1), this compound influences its switch to the RNA-binding form, thereby impacting the expression of proteins crucial for iron metabolism. metabolomicsworkbench.org This positions this compound at a critical juncture between energy metabolism and the regulation of iron, a vital yet potentially toxic element.
Current Research Landscape and Gaps in Understanding this compound Biochemistry
Current research on this compound has broadened from its initial focus on the Krebs cycle and iron metabolism. The compound is now frequently utilized as a specific inhibitor in a variety of research contexts to probe the roles of aconitase and isocitrate dehydrogenase in diverse cellular processes. For instance, it has been used in studies investigating cancer cell metabolism, the viability of spermatozoa, and plant-pathogen interactions. oup.combiorxiv.orghmdb.ca
Metabolomics studies are increasingly identifying this compound in various biological samples, suggesting its potential as a biomarker in different physiological and pathological states. However, a comprehensive understanding of its endogenous roles remains elusive.
Several key gaps in our knowledge of this compound biochemistry persist:
Endogenous Formation and Regulation: While the non-enzymatic synthesis of this compound is established, the extent to which this occurs in vivo and whether its formation is regulated by specific cellular conditions is not fully understood. The potential for enzymatic synthesis or degradation pathways is an open area of investigation.
Physiological Concentrations and Significance: The typical physiological concentrations of this compound in different tissues and cellular compartments are largely unknown. Determining these levels is crucial to ascertain whether its inhibitory effects on aconitase and IRP1 are physiologically relevant or primarily a pharmacological phenomenon.
Broader Biological Roles: Beyond its established effects on the Krebs cycle and iron metabolism, the full spectrum of biological processes influenced by this compound is yet to be explored. Its appearance in diverse biological systems suggests that it may have other, as-yet-undiscovered regulatory functions.
Therapeutic and Diagnostic Potential: Given its ability to modulate key metabolic and regulatory pathways, the potential of this compound or its derivatives as therapeutic agents or diagnostic markers warrants further investigation.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₆O₈ |
| Molar Mass | 206.11 g/mol |
| IUPAC Name | 2-hydroxy-3-oxobutanedioic acid;oxalic acid |
Table 2: Key Research Findings on this compound
| Research Area | Key Finding | Reference(s) |
|---|---|---|
| Discovery and Formation | Identified as the product of the condensation of oxaloacetate and glyoxylate. | unl.edu |
| Enzyme Inhibition | Potent competitive inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase. | unl.edu |
| Metabolic Regulation | Modulates the Krebs cycle by inhibiting key enzymes. | unl.edu |
| Iron Homeostasis | Influences iron metabolism by affecting the RNA-binding activity of iron-regulatory protein 1 (IRP1). | metabolomicsworkbench.orgnih.gov |
| Modern Research Applications | Used as a tool to study cancer metabolism, sperm viability, and plant-pathogen interactions. | oup.combiorxiv.orghmdb.ca |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glyoxylate |
| Oxaloacetate |
| Citrate (B86180) |
| Isocitrate |
| Iron |
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAUJBAPQXZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958065 | |
| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-15-8 | |
| Record name | 3-Carboxy-3-deoxy-2-pentulosaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Metabolism and Enzymology of 3 Oxalomalic Acid
Biosynthesis Pathways Involving 3-Oxalomalic Acid
The formation of this compound primarily occurs through the condensation of key metabolic precursors.
Condensation Reactions of Precursor Molecules
This compound is synthesized in vivo through the condensation of oxaloacetate (OAA) and glyoxylate (B1226380). frontiersin.orgcaymanchem.combiomol.com This reaction can occur non-enzymatically or be catalyzed by specific enzymes. frontiersin.org Research indicates that the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) may also exhibit a side activity that produces oxalomalate. frontiersin.orgfrontiersin.org The formation of this inhibitory compound from glyoxylate and oxaloacetate suggests a mechanism for regulating citrate (B86180) oxidation. amanote.com
Oxalomalate Lyase Activity in Metabolic Conversion
The primary enzyme involved in the metabolism of this compound is oxalomalate lyase (EC 4.1.3.13). frontiersin.orgfrontiersin.org This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. wikipedia.orgenzyme-database.orgjax.org The systematic name for this enzyme is 3-oxalomalate (B1238388) glyoxylate-lyase (oxaloacetate-forming). wikipedia.orgenzyme-database.orgqmul.ac.uk
Oxalomalate lyase catalyzes the reversible reaction that converts 3-oxalomalate into oxaloacetate and glyoxylate. wikipedia.orgqmul.ac.ukebi.ac.ukkegg.jp This enzymatic activity is a crucial component of glyoxylate and dicarboxylate metabolism. wikipedia.orgontosight.aikegg.jp
Table 1: Oxalomalate Lyase (EC 4.1.3.13) Reaction
| Enzyme Name | Systematic Name | EC Number | Reaction |
| Oxalomalate lyase | 3-oxalomalate glyoxylate-lyase (oxaloacetate-forming) wikipedia.orgenzyme-database.org | 4.1.3.13 wikipedia.org | 3-Oxalomalate ⇌ Oxaloacetate + Glyoxylate enzyme-database.orgqmul.ac.ukebi.ac.uk |
Degradation Pathways and Metabolic Fates of this compound
The metabolic breakdown of this compound is essential for maintaining cellular homeostasis. One documented degradation pathway is its decarboxylation, which results in the formation of hydroxyketoglutarate. frontiersin.orgfrontiersin.org Additionally, the reversible nature of the oxalomalate lyase reaction means the enzyme also facilitates the degradation of this compound back into its precursor molecules, oxaloacetate and glyoxylate. enzyme-database.orgebi.ac.ukontosight.ai
Integration of this compound into Central Metabolic Cycles
This compound is not an isolated metabolite but is integrated into the core of cellular metabolism, where it functions as a significant modulator.
Role in the Tricarboxylic Acid (TCA) Cycle Modulation
This compound is a potent inhibitor of the tricarboxylic acid (TCA) cycle. scbt.com It exerts its regulatory effect by competitively inhibiting two key enzymes: aconitase and NADP-dependent isocitrate dehydrogenase. frontiersin.orgcaymanchem.comfrontiersin.orgscbt.com This inhibition has been observed at concentrations as low as 1 mM. caymanchem.combiomol.comcaymanchem.com By targeting aconitase, which catalyzes the isomerization of citrate to isocitrate, and isocitrate dehydrogenase, this compound effectively controls the flux through the initial stages of the TCA cycle. caymanchem.comresearchgate.net Studies have shown that oxalomalate is a more potent inhibitor of these enzymes than hydroxyketoglutarate. frontiersin.orgresearchgate.net
Table 2: Inhibitory Action of this compound on TCA Cycle Enzymes
| Target Enzyme | Type of Inhibition | Effective Concentration | Reference |
| Aconitase | Competitive | As low as 1 mM | caymanchem.combiomol.comcaymanchem.com |
| NADP-dependent Isocitrate Dehydrogenase | Competitive | As low as 1 mM | caymanchem.combiomol.comscbt.comcaymanchem.com |
Connections to the Glyoxylate and Dicarboxylate Metabolism
The metabolic pathways of this compound are intrinsically linked to glyoxylate and dicarboxylate metabolism. kegg.jpnih.govoup.com The synthesis of this compound utilizes glyoxylate and oxaloacetate, both of which are key intermediates in these pathways. frontiersin.org Glyoxylate can be produced from the isocitrate lyase reaction, a hallmark of the glyoxylate cycle, which allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds. frontiersin.orgfrontiersin.orgpnas.org The enzyme oxalomalate lyase, central to both the synthesis and degradation of 3-oxalomalate, is classified as a participating enzyme in glyoxylate and dicarboxylate metabolism, highlighting the compound's integral role in this network. wikipedia.orgontosight.aikegg.jpgenome.jp
Enzymatic Interactions and Kinetic Mechanisms
This compound (OMA), a tricarboxylic acid structurally similar to citrate, is a potent inhibitor of key enzymes involved in cellular metabolism. researchgate.netresearchgate.net Formed from the condensation of oxaloacetate and glyoxylate, OMA's inhibitory actions have significant implications for the citric acid cycle and related pathways. caymanchem.com
Inhibition of Aconitase Activity by this compound
This compound is a well-established inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate. caymanchem.comscbt.com This inhibition can occur at concentrations as low as 1 mM. caymanchem.comcaymanchem.com
This compound acts as a competitive inhibitor of aconitase, meaning it vies with the enzyme's natural substrate, citrate, for binding to the active site. scbt.com This binding of OMA to the active site of aconitase is robust, and it cannot be easily displaced by reducing agents like 2-mercaptoethanol. nih.gov This strong binding effectively blocks the enzyme's catalytic function. nih.gov
The inhibitory effect of OMA has been observed in various cell types and tissues, including mouse fibroblasts (3T3-L1), human neuroblastoma cells (SH-SY5Y), and mouse liver cells. researchgate.net In these systems, OMA has been shown to decrease the RNA-binding activity of Iron-Regulatory Protein 1 (IRP1), which is structurally identical to cytosolic aconitase. nih.gov This suggests that by binding to the active site, OMA prevents the enzyme from switching to its IRP1 form, which is involved in the regulation of iron metabolism. nih.gov
Aconitase exists in two primary isoforms: a mitochondrial form (m-aconitase or ACO2) and a cytosolic form (c-aconitase or ACO1). researchgate.netscbt.com While both are involved in citrate metabolism, the cytosolic form also functions as IRP1. Research indicates that this compound has a specific effect on both the cytosolic and mitochondrial aconitase isoforms, which helps to explain the presence and function of the cytosolic form of this enzyme. researchgate.net
In studies using citrus fruit callus, another aconitase inhibitor, citramalate, was found to inhibit the mitochondrial but not the cytosolic form of the enzyme. nih.gov In contrast, OMA's inhibitory action appears to be broader, affecting both isoforms and consequently impacting both the citric acid cycle in the mitochondria and iron metabolism regulation in the cytosol. researchgate.net For instance, treatment of cells with OMA leads to a decrease in ferritin levels, a key iron storage protein, highlighting its impact on cytosolic iron regulation. tandfonline.com
Competitive Inhibition Mechanisms and Binding Characteristics
Inhibition of NADP-Dependent Isocitrate Dehydrogenase (IDH) by this compound
Beyond its effects on aconitase, this compound is also a known inhibitor of NADP-dependent isocitrate dehydrogenase (IDH). caymanchem.combiomol.comscbt.com This enzyme is crucial for the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key step in both the citric acid cycle and other metabolic pathways. There are three main isoforms of IDH: IDH1 (cytosolic and peroxisomal), and IDH2 and IDH3 (both mitochondrial). OMA's inhibition extends to these enzymes, further disrupting cellular metabolism. nih.govnih.gov
The inhibition of NADP-dependent IDH by this compound has significant consequences for cellular redox balance. nih.govnih.gov These IDH enzymes are a primary source of NADPH, a crucial reducing equivalent for antioxidant systems. nih.govnih.gov By inhibiting IDH, OMA impairs the cell's ability to produce NADPH, thereby increasing its susceptibility to oxidative stress. nih.govnih.gov
Studies have shown that in U937 cells, pretreatment with OMA enhances the apoptotic effects of heat shock, a condition known to increase oxidative stress. nih.gov This is characterized by increased caspase-3 activation and altered levels of the apoptosis-regulating proteins Bax and Bcl-2. nih.gov Similarly, OMA treatment exacerbates lipid peroxidation-mediated oxidative damage, leading to increased protein oxidation and DNA damage. nih.gov This underscores the critical role of IDH in cellular defense against oxidative damage and how its inhibition by OMA can compromise these protective mechanisms. nih.govnih.gov The function of IDH3 is also regulated by redox modifications, with specific cysteine residues acting as a redox switch that can modulate mitochondrial metabolism. nih.gov
Structural Analysis of Enzymes Interacting with this compound
The active forms of IDH1 and IDH2 are homodimers, each with a large domain, a small domain, and a clasp domain. In contrast, IDH3 is a more complex heterooctamer composed of α, β, and γ subunits. The binding of inhibitors like OMA is influenced by the specific structural features of these enzymes. For instance, potent inhibitors of mutant IDH1 have been shown to bind allosterically at the dimer interface, preventing the binding of the substrate. core.ac.uk While direct structural studies of OMA in complex with aconitase or IDH are not detailed in the provided results, the competitive nature of its inhibition strongly suggests that it binds to the active site of these enzymes, mimicking the natural substrate. scbt.com
Biological Roles and Regulatory Mechanisms of 3 Oxalomalic Acid
Modulation of Cellular Metabolic Flux by 3-Oxalomalic Acid
This compound exerts a significant influence on cellular metabolic flux primarily through its potent competitive inhibition of two key enzymes: aconitase and NADP+-dependent isocitrate dehydrogenase (IDH). biomol.comcaymanchem.comnih.gov Aconitase is a critical enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. biomol.comscbt.com By inhibiting aconitase, this compound can disrupt the normal flow of the TCA cycle, a central pathway for cellular energy production. scbt.com
The inhibition of both aconitase and NADP-dependent isocitrate dehydrogenase by this compound occurs at concentrations as low as 1 mM. biomol.comcaymanchem.com This dual inhibition effectively controls the conversion of citrate to isocitrate, thereby regulating a pivotal step in cellular metabolism. biomol.comcaymanchem.com The disruption of this enzymatic step can have profound effects on cellular energy metabolism and the availability of metabolic intermediates. scbt.com
Influence on Iron Metabolism Regulation
Beyond its role in core metabolism, this compound is a key player in the intricate regulation of iron metabolism. Its influence is primarily mediated through its interaction with iron regulatory proteins (IRPs), which are central to maintaining cellular iron balance.
Interaction with Iron Regulatory Proteins (IRPs) and RNA-Binding Activity
This compound has been identified as an inhibitor of the cytosolic aconitase, which is also known as Iron Regulatory Protein 1 (IRP1). plos.orgresearchgate.net IRP1 is a bifunctional protein that acts as an aconitase when cellular iron levels are sufficient and as an RNA-binding protein when iron is scarce. biomol.comcaymanchem.com In its RNA-binding form, IRP1, along with IRP2, binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs). This binding post-transcriptionally controls the synthesis of proteins involved in iron uptake, storage, and utilization. nih.gov
Research has demonstrated that this compound significantly decreases the RNA-binding activity of both IRP1 and IRP2. nih.govresearchgate.net Studies using electrophoretic mobility-shift assays on cell lysates from various cell lines and mouse livers showed a remarkable reduction in the binding of IRPs to IREs in the presence of this compound. nih.gov For instance, treating several cell lines with 5 mM OMA resulted in a maximal decrease in IRP1 binding activity of about 3-fold after 6 hours. nih.gov This inhibitory effect suggests that this compound can lock the aconitase in a state that prevents its transition to the active RNA-binding IRP1. researchgate.net It is also proposed that OMA might interact with functional amino acid residues on the IRPs that are crucial for binding to the specific mRNA sequences. researchgate.netnih.gov
Table 1: Effect of this compound (OMA) on IRP Binding Activity
| Cell Type/Tissue | OMA Concentration | Observation | Reference |
|---|---|---|---|
| 3T3-L1 mouse fibroblasts | 5 mM | Remarkable decrease in IRP1 binding activity. | nih.gov |
| SH-SY5Y human cells | Not specified | Remarkable decrease in IRP1 binding activity. | nih.gov |
| Mouse liver | Not specified | Remarkable decrease in IRP1 and IRP2 binding activity. | nih.gov |
| Various cell lines | 5 mM | Maximal decrease of about 3-fold in IRP1 binding activity after 6 hours. | nih.gov |
Implications for Cellular Iron Homeostasis
The modulation of IRP binding activity by this compound has significant consequences for cellular iron homeostasis. caymanchem.com By decreasing the ability of IRPs to bind to IREs, this compound influences the expression of key proteins in iron metabolism. nih.gov For example, the regulation of ferritin, the primary intracellular iron storage protein, is tightly controlled by IRPs. nih.gov When IRPs are not bound to the IRE in ferritin mRNA, translation proceeds, leading to increased ferritin synthesis. nih.gov
Studies have shown that the OMA-induced decrease in IRP1 binding activity correlates with an increase in intracellular ferritin levels. nih.gov This suggests that by inhibiting IRP1's RNA-binding function, this compound promotes the synthesis of ferritin, which in turn can sequester excess intracellular iron. nih.gov This mechanism highlights a crucial role for this compound in preventing iron-induced cellular damage. nih.gov
Impact on Reactive Oxygen Species (ROS) Homeostasis
This compound also plays a role in the delicate balance of reactive oxygen species (ROS) within the cell. Its influence stems from its ability to inhibit enzymes that are crucial for the production of NADPH, a key molecule in antioxidant defense. nih.govnih.gov
Pathways of ROS Generation and Scavenging Affected by this compound
This compound is a known competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH), which is a major source of NADPH in both the mitochondria and cytosol. nih.gov NADPH is essential for maintaining a reduced pool of glutathione (B108866) and peroxiredoxin, which are critical for counteracting ROS and protecting cells from oxidative damage. By inhibiting IDH, this compound can lead to a reduction in NADPH levels, thereby impairing the cell's ability to scavenge ROS and leading to increased oxidative stress. nih.govnih.gov
Research has shown that the inhibition of IDH by this compound can lead to an induction of ROS stress response, which can ultimately trigger apoptotic cell death in certain contexts like melanoma cells. nih.gov Furthermore, in cells exposed to an iron challenge, the overexpression of ferritin induced by OMA has been shown to prevent the formation of ROS and cellular lipid peroxidation. nih.gov This indicates a dual role for OMA, where it can both induce ROS by limiting antioxidant capacity and also contribute to antioxidant defense by upregulating ferritin.
Role in Antioxidant Enzyme Systems
The impact of this compound on antioxidant enzyme systems is complex. By inhibiting IDH, it directly affects the supply of NADPH, which is a necessary cofactor for enzymes like glutathione reductase, which is part of the glutathione antioxidant system. nih.gov This suggests that OMA can indirectly impair the function of these antioxidant enzyme systems.
However, direct effects on the activities of major antioxidant enzymes appear to be context-dependent. One study in rats fed a normal diet found that oxalomalate did not significantly affect the activities of most hepatic antioxidant enzymes, such as catalase, although it did increase superoxide (B77818) dismutase activity. nih.gov In contrast, other studies highlight that the inhibition of IDH by OMA plays a crucial role in regulating apoptosis induced by stressors like heat shock, presumably by altering the cellular redox status. nih.gov The OMA-induced increase in ferritin expression also represents an important antioxidant mechanism, as ferritin sequesters iron, a catalyst for the formation of highly reactive hydroxyl radicals. nih.gov
Table 2: Investigated Effects of this compound on ROS and Antioxidant Systems
| System/Cell Type | Effect of OMA | Mechanism | Reference |
|---|---|---|---|
| Melanoma cells | Induction of ROS stress response, apoptosis | Inhibition of NADP+-dependent isocitrate dehydrogenase (IDH) | nih.gov |
| Cells under iron challenge | Prevention of ROS formation and lipid peroxidation | Induction of ferritin overexpression | nih.gov |
| U937 cells (heat shock) | Enhanced apoptosis, altered redox status | Inhibition of NADP+-dependent isocitrate dehydrogenase (IDH) | nih.gov |
| Rats (normal diet) | No significant effect on most hepatic antioxidant enzymes (e.g., catalase) | Not fully elucidated, but superoxide dismutase activity was increased. | nih.gov |
Effects on Nitric Oxide (NO) Biosynthesis and Related Pathways
This compound, also known as oxalomalate (OMA), has been identified as a significant modulator of nitric oxide (NO) production, primarily through its effects on inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Research demonstrates that this compound inhibits the expression and activity of the iNOS enzyme, which is responsible for producing large quantities of NO during inflammatory responses. researchgate.netnih.gov
In studies using lipopolysaccharide (LPS)-activated J774 macrophages, this compound was found to inhibit nitrite (B80452) production (an indicator of NO synthesis) and reduce the levels of iNOS protein. researchgate.netnih.govchemicalbook.comebiohippo.commedchemexpress.com Notably, this reduction in iNOS protein occurs without affecting the corresponding iNOS mRNA levels. researchgate.netnih.gov This suggests that the regulatory action of this compound is not at the level of gene transcription but rather post-transcriptional. nih.gov
Further investigation into the mechanism revealed that this compound decreases the biosynthesis of the iNOS protein and concurrently promotes an increase in its degradation rate. researchgate.netnih.gov When protein synthesis was blocked using cycloheximide (B1669411) in LPS-activated cells, the presence of this compound led to a more rapid decrease in iNOS protein levels. nih.gov Moreover, this compound directly inhibits the catalytic activity of the iNOS enzyme, as demonstrated in enzymatic assays using iNOS from the lungs of LPS-treated rats. nih.gov
The inhibitory effect of this compound on NO production appears to be linked to its role as an inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase, key enzymes in the Krebs cycle. researchgate.netnih.gov This connection is highlighted by the finding that the administration of alpha-ketoglutarate (B1197944) or succinyl-CoA, downstream products in the cycle, can reverse the inhibitory effect of this compound on NO production. nih.gov This relationship underscores a correlation between NO biosynthesis and the anabolic capacity of the Krebs cycle. nih.gov These findings collectively indicate that this compound regulates the synthesis, catalytic activity, and degradation of iNOS, positioning it as a potential modulator in conditions characterized by NO overproduction. nih.gov
Table 1: Research Findings on the Modulation of iNOS by this compound
| Experimental Model | Key Finding | Mechanism of Action | Reference(s) |
| LPS-activated J774 macrophages | Inhibited nitrite production and iNOS protein expression. | Reduces iNOS biosynthesis and increases the protein's degradation rate. | researchgate.netnih.gov |
| LPS-activated J774 macrophages | Did not affect iNOS mRNA content. | Regulation is post-transcriptional, not at the gene transcription level. | researchgate.netnih.gov |
| LPS-stimulated rats | Decreased nitrite production and iNOS expression in peritoneal macrophages. | In vivo confirmation of inhibitory effects. | nih.gov |
| Lung tissue from LPS-treated rats | Directly inhibited the catalytic activity of the iNOS enzyme. | Direct enzymatic inhibition. | nih.gov |
| LPS-activated J774 macrophages | Effects on NO production were reversed by alpha-ketoglutarate or succinyl-CoA. | Links iNOS regulation to the anabolic state of the Krebs cycle. | nih.gov |
Regulation of Cellular Energy Production and Amino Acid Metabolism
This compound is intrinsically linked to the regulation of glutamate (B1630785) biosynthesis through its inhibitory action on cytosolic aconitase. biomol.comcaymanchem.comarvojournals.org Cytosolic aconitase is a dual-function protein that catalyzes the conversion of citrate to isocitrate; this pathway is a source for the downstream production of L-glutamate. caymanchem.comarvojournals.org When iron levels are sufficient, the enzyme is active, but it can also function as an iron regulatory protein (IRP1) when iron is scarce. biomol.comcaymanchem.comcaymanchem.com
Research has established that aconitase acts as a regulator of iron-induced glutamate production. biomol.comcaymanchem.com this compound, which can be formed in vivo from the condensation of oxaloacetate and glyoxylate (B1226380), is a powerful competitive inhibitor of aconitase. biomol.comcaymanchem.com By inhibiting aconitase at concentrations as low as 1 mM, this compound effectively curtails the synthesis of isocitrate from citrate. biomol.comcaymanchem.com
This inhibition has direct consequences for glutamate levels. In cultured lens epithelial cells (LECs) and retinal pigment epithelial (RPE) cells, the application of this compound was shown to decrease the accumulation of L-glutamate in the cell-conditioned medium. arvojournals.org This reduction in available L-glutamate, in turn, impacts other metabolic processes, such as the uptake of L-cystine via the cystine/glutamate antiporter (system Xc-), which subsequently affects the synthesis of the crucial antioxidant glutathione (GSH). arvojournals.org These findings demonstrate that by targeting aconitase, this compound plays a key role in modulating the pathway that leads to glutamate production. arvojournals.org
Table 2: Mechanism of this compound's Influence on Glutamate Biosynthesis
| Component | Function / Role | Effect of this compound | Reference(s) |
| Cytosolic Aconitase | Catalyzes the conversion of citrate to isocitrate, a step in the pathway for L-glutamate production. | Competitively inhibits aconitase activity. | biomol.comcaymanchem.comarvojournals.org |
| L-Glutamate | An amino acid synthesized downstream from the aconitase-catalyzed reaction. | Production and secretion are decreased due to aconitase inhibition. | arvojournals.org |
| System Xc- (Antiporter) | Exchanges extracellular L-cystine for intracellular L-glutamate. | Reduced extracellular glutamate availability can limit L-cystine uptake. | arvojournals.org |
| Glutathione (GSH) | An antioxidant synthesized from precursor amino acids, including L-cysteine (derived from L-cystine). | GSH synthesis is indirectly inhibited due to the reduced uptake of L-cystine. | arvojournals.org |
The metabolism of this compound is relevant to the nutritional requirements of certain microorganisms, particularly concerning amino acid auxotrophies. Auxotrophy is the inability of an organism to synthesize a particular organic compound required for its growth, meaning it must be obtained from the environment. frontiersin.org
High-throughput carbon substrate profiling of Mycobacterium ulcerans, the causative agent of Buruli ulcer, revealed that it can utilize this compound as a carbon source, with tests showing a strong positive reaction. plos.org A comparative analysis showed that while the closely related species M. marinum could also metabolize many of the same substrates, seven carbon sources were specific to M. ulcerans. plos.org Significantly, three of these seven specific substrates are indispensable amino acids: L-isoleucine and L-lysine (the third was not explicitly named but implied). plos.org
This finding suggests a metabolic link between the ability to utilize compounds like this compound and the specific amino acid requirements of the organism. plos.org The ability to grow in the absence or presence of a specific amino acid can be a critical trait that defines the metabolic niche a bacterium can occupy and is relevant when a commensal organism becomes pathogenic. frontiersin.org The prevalence of amino acid auxotrophies is widespread in bacteria and can shape the dynamics within microbial communities. nih.govmdpi.com Therefore, the utilization of this compound by a microbe with distinct amino acid auxotrophies, like M. ulcerans, highlights its role as a potential carbon source in environments that may or may not provide all necessary amino acids, thereby influencing the organism's growth and survival. plos.org
Biological Distribution and Occurrence in Research Contexts
Presence and Production of 3-Oxalomalic Acid in Microorganisms
This compound has been identified in various microbiological studies as a metabolite that can be utilized by certain bacteria as a carbon source. Its presence and metabolism are often investigated using techniques like Biolog Phenotype Microarrays, which assess the metabolic capabilities of microorganisms.
Detailed research has highlighted the interaction of several bacterial species with this compound.
Acetobacter suboxydans : In cell-free extracts of A. suboxydans, this compound undergoes decarboxylation to produce α-ketoglutarate. redalyc.org A non-enzymatic condensation of glyoxylate (B1226380) with oxaloacetate has been noted to form oxalomalate, a reaction that has been considered for its potential evolutionary role in the formation of condensing enzymes in this bacterium. oregonstate.edu
Streptococcus oralis : A genome-scale metabolic model of Streptococcus oralis (strain SK141) did not identify any genes for the transport or metabolism of this compound in its genome annotation. frontiersin.orgfrontiersin.org Despite this, the compound was included in phenotype microarray testing to assess the metabolic capabilities of the organism. frontiersin.orgfrontiersin.org
Staphylococcus aureus : Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that this species can use this compound as a carbon source. nih.gov Comparative metabolic analyses of different MRSA clones, including CC398 and CC9 from Germany and China, revealed variations in their capacity to metabolize this acid. wikipedia.org Specifically, Chinese MRSA-CC9 isolates showed a reduced ability to utilize this compound compared to other groups. wikipedia.org
Beyond these specific examples, the ability to metabolize this compound has been observed in a diverse range of bacteria, indicating its relevance in various ecological niches. Bacteria isolated from Red Sea mangrove sediments, such as Nitratireductor thuwali, Kaustia mangrovi, and Mangrovibacillus cuniculi, have all demonstrated the ability to use this compound as a substrate. rockefeller.eduebi.ac.ukresearchgate.net
Table 1: Utilization of this compound by Various Microorganisms This interactive table summarizes research findings on the metabolic interaction of different bacterial species with this compound.
| Microorganism | Finding | Research Context | Citations |
|---|---|---|---|
| Acetobacter suboxydans | Metabolizes this compound to α-ketoglutarate. | Metabolic pathway analysis | redalyc.orgoregonstate.edu |
| Streptococcus oralis | Genes for metabolism not found in genome model, but tested as a potential carbon source. | Genome-scale metabolic modeling | frontiersin.orgfrontiersin.org |
| Staphylococcus aureus | Utilized as a carbon source; metabolic capacity varies between strains. | Comparative metabolic profiling of MRSA | nih.govwikipedia.org |
| Nitratireductor thuwali | Utilized as a carbon source, inducing a high metabolic rate. | Characterization of novel bacterial species | rockefeller.edu |
| Kaustia mangrovi | Utilized as a substrate for growth. | Characterization of novel bacterial species | ebi.ac.uk |
| Mangrovibacillus cuniculi | Weakly supports growth as a sole carbon and energy source. | Characterization of novel bacterial species | researchgate.net |
| Listeria monocytogenes | Tested as a carbon source in phenotype microarrays for csp deletion mutants. | Phenotypic characterization of mutants | nih.gov |
| Acinetobacter sp. | Utilized as a carbon source by isolates from Aedes albopictus. | Metabolic profiling of insect-associated bacteria | oregonstate.edu |
| Vibrio fischeri | Tested as a carbon source in phenotype microarrays during experimental evolution studies. | Investigation of symbiotic adaptation | elifesciences.org |
Detection and Contextual Presence in Mammalian Biological Systems (Research Models)
In mammalian systems, this compound (also referred to as oxalomalate or OMA) has been studied primarily as a metabolic inhibitor. Research using animal models and cell lines has demonstrated its influence on key inflammatory and metabolic pathways.
Studies on J774 macrophages, a mouse cell line, found that oxalomalate inhibits the production of nitrite (B80452) and the expression of inducible nitric oxide synthase (iNOS) protein when the cells are activated by lipopolysaccharide (LPS). cdnsciencepub.comresearchgate.net This effect was observed without altering the iNOS mRNA content, suggesting that oxalomalate may reduce iNOS biosynthesis and increase the degradation rate of the iNOS protein. cdnsciencepub.com
Furthermore, research in rat models has corroborated these findings. When precursors of oxalomalate were injected into LPS-stimulated rats, a decrease in nitrite production and iNOS expression was observed in isolated peritoneal macrophages. cdnsciencepub.comresearchgate.net Oxalomalate is a known competitive inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase, enzymes involved in the Krebs cycle. cdnsciencepub.comresearchgate.net The reversal of its effect on nitric oxide production by the administration of α-ketoglutarate suggests a link between its activity and the anabolic functions of the Krebs cycle. cdnsciencepub.com The compound has also been used as an inhibitor of NADP-dependent isocitrate dehydrogenase in studies on human spermatozoa to investigate antioxidant systems. oup.com
Evolutionary Significance of this compound Pathways
The evolutionary significance of metabolic pathways involving this compound is not explicitly defined in scientific literature. However, its chemical relationship to key metabolic cycles, such as the glyoxylate cycle, provides a basis for inferring its potential evolutionary role. The glyoxylate cycle is an anabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org This pathway is crucial for bacteria, fungi, and plants, as it allows them to use two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates. wikipedia.orgnih.gov
The evolutionary advantage of the glyoxylate cycle lies in its ability to bypass the two decarboxylation steps of the TCA cycle, where carbon is lost as CO₂. wikipedia.org This carbon-conserving strategy is vital for survival when simple sugars are unavailable and fatty acids are the primary energy source. wikipedia.orgrockefeller.edu The enzymes unique to this cycle, isocitrate lyase and malate (B86768) synthase, are central to its function and are considered important for the virulence and survival of various pathogens inside their hosts. rockefeller.edunih.gov
The connection to this compound stems from its precursors. Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orgwikipedia.org In Acetobacter suboxydans, a non-enzymatic condensation between glyoxylate and oxaloacetate has been shown to produce this compound. oregonstate.edu It has been speculated whether such a spontaneous chemical reaction could have evolutionary significance by creating a substrate that drives the emergence of a specific condensing enzyme. oregonstate.edu This suggests a possible scenario where pathways evolve to utilize spontaneously formed, advantageous compounds, although this remains a hypothesis. The broad but varied distribution of this compound metabolism across different bacterial phyla suggests that the ability to process this compound may offer selective advantages in specific metabolic contexts. frontiersin.org
Advanced Methodological Approaches in 3 Oxalomalic Acid Research
Analytical Techniques for Research Quantification and Profiling
The accurate quantification and profiling of 3-oxalomalic acid (OMA) in biological matrices are fundamental to understanding its metabolic role and biological effects. To this end, researchers employ a range of sophisticated analytical techniques, primarily centered around metabolomics platforms that integrate chromatographic separation with mass spectrometric detection.
Metabolomics Studies of this compound
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying and quantifying this compound in various biological contexts. hmdb.ca This compound, also known as 3-oxalomalate (B1238388), is classified as a tricarboxylic acid and is considered a primary metabolite, essential for organismal growth and development. hmdb.ca
Untargeted metabolomics approaches, which aim to measure as many metabolites as possible in a sample, have successfully identified this compound in human blood. hmdb.ca For instance, studies utilizing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) have detected this compound in plasma samples. nih.gov Data processing for such untargeted analyses often involves software like Compound Discoverer to facilitate peak alignment, metabolite identification, and quantification. metabolomexchange.org
Targeted metabolomics, on the other hand, focuses on measuring a predefined group of metabolites with high precision and sensitivity. While specific targeted assays for this compound are less commonly detailed in broad metabolomics screens, the principles of such assays would involve the use of stable isotope-labeled internal standards for accurate quantification. The NIH's Metabolomics Workbench repository includes entries for this compound, indicating its relevance in metabolomic datasets.
A systematic review of metabolomic signatures associated with fetal growth restriction highlighted the diverse analytical methods used in the field, which are capable of detecting a wide range of metabolites, including organic acids like this compound. nih.gov
Chromatographic and Spectroscopic Methods in Academic Investigations
The primary methods for the separation and detection of this compound involve a combination of chromatography and mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. The Human Metabolome Database (HMDB) provides a GC-MS spectrum for this compound that has been derivatized with methoxyamine (MEOX) and trimethylsilane (B1584522) (TMS). This derivatization yields 1-MEOX, 4-TMS-3-oxalomalic acid, which can then be analyzed by GC-MS. The retention index, a key parameter for compound identification in GC, has been reported for this derivative on a 5%-phenyl-95%-dimethylpolysiloxane capillary column. The analysis of organic acids in various biological samples, such as those from ethylene (B1197577) glycol metabolism studies, often relies on GC-MS. tum.de
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. Reversed-phase liquid chromatography is a common separation technique. A study on the quantification of six organic acids produced by bacterial fermentation developed an LC-MS method that could be applicable to this compound. mdpi.com This method utilized a porous graphitic carbon column for separation and mass spectrometry for detection, monitoring the deprotonated negative ions. mdpi.com
The table below summarizes the key chromatographic and spectroscopic parameters used in the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivative Type | 1 MEOX; 4 TMS |
| Derivative Formula | C19H41NO8Si4 |
| Derivative Molecular Weight | 523.873 |
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Retention Index | 2190.48 |
| Data sourced from the Human Metabolome Database (HMDB). |
Experimental Models for Studying this compound Biological Effects
To investigate the biological roles and mechanisms of action of this compound, researchers utilize both in vitro and in vivo experimental models.
In Vitro Cellular Systems and Culture Conditions
In vitro studies using various cell lines have been crucial in elucidating the molecular effects of this compound. These studies allow for controlled experiments to understand its impact on cellular processes.
A significant body of research has focused on the inhibitory effects of this compound on key enzymes. It is a known inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase (IDH). biomol.commedchemexpress.com Studies have shown that at concentrations as low as 1 mM, it can inhibit these enzymes. biomol.com At a concentration of 5 mM, this compound has been observed to decrease the binding activity of iron regulatory protein 1 (IRP1) and reduce glutamate (B1630785) secretion in cultured lens epithelial cells, retinal pigment epithelial cells, and neurons. biomol.com
The effects of this compound on iron metabolism have been investigated in cell lines such as 3T3-L1 mouse fibroblasts and SH-SY5Y human neuroblastoma cells. researchgate.net In these studies, cell lysates were incubated with this compound to evaluate its impact on the RNA-binding activity of iron-regulatory proteins (IRPs). researchgate.net Furthermore, the influence of iron status on these effects was examined by treating 3T3-L1 cells with ferric ammonium (B1175870) citrate (B86180) (iron-repleted) or desferrioxamine (iron-depleted).
In studies on inflammation, J774 macrophages have been used to demonstrate that this compound can inhibit nitrite (B80452) production and inducible nitric oxide synthase (iNOS) protein expression when the cells are activated with lipopolysaccharide (LPS). medchemexpress.comresearchgate.net
Research into the anti-cancer potential of this compound has utilized melanoma cell models to show that it can suppress tumor growth by activating apoptosis and inhibiting angiogenesis. nih.gov The table below details some of the in vitro models and key findings.
| Cell Line | Experimental Context | Key Findings |
| 3T3-L1 mouse fibroblasts | Iron metabolism | Decreased RNA-binding activity of IRP1 and IRP2. researchgate.net |
| SH-SY5Y human cells | Iron metabolism | Decreased RNA-binding activity of IRP1. researchgate.net |
| J774 macrophages | Inflammation | Reduced LPS-induced nitrite production and iNOS protein expression. medchemexpress.comresearchgate.net |
| Melanoma cells | Cancer biology | Suppressed tumor growth through activation of apoptosis and inhibition of angiogenesis. nih.gov |
| Prostate cancer cells | Cancer biology | Simulates the effect of IDH1 inhibition. nih.govresearchgate.net |
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are essential for understanding the physiological and pathological effects of this compound in a whole-organism context.
Mouse models have been instrumental in studying the in vivo effects of this compound on iron metabolism. In these experiments, mice were injected with the precursors of this compound, oxaloacetate and glyoxylate (B1226380). researchgate.net This led to a notable decrease in the binding activity of IRP1 and IRP2 in the liver. researchgate.net
In the context of inflammation, rats stimulated with LPS were injected with precursors of this compound, which resulted in decreased nitrite production and iNOS expression in isolated peritoneal macrophages. researchgate.net
The therapeutic potential of this compound has been investigated in a rat model of ischemic stroke. google.com The study found that this compound could reduce the brain infarction volume and improve neurological function, suggesting a neuroprotective effect. google.com
In cancer research, in vivo models of melanoma have been used to demonstrate that this compound targeting IDH enzymes suppresses tumor growth. nih.gov Furthermore, studies on Alzheimer's disease in APP/PS1 mice have utilized metabolomics to assess the effects of various treatments, a methodology that could be applied to study the role of this compound in neurodegenerative diseases. nih.gov Experiments in a male mouse model of prolonged hyperglycemia have also involved the use of oxalomalic acid as an IDH inhibitor. ahajournals.org
The table below provides an overview of in vivo models and the observed effects of this compound.
| Animal Model | Research Area | Key Findings |
| Mouse | Iron Metabolism | Injection of precursors decreased IRP1 and IRP2 binding activity in the liver. researchgate.net |
| Rat | Inflammation | Injection of precursors decreased nitrite production and iNOS expression in peritoneal macrophages. researchgate.net |
| Rat | Ischemic Stroke | Reduced brain infarct volume and improved neurological function. google.com |
| Mouse | Melanoma | Suppressed tumor growth. nih.gov |
| Mouse (APP/PS1) | Alzheimer's Disease Research | Used in metabolomics studies to assess therapeutic effects. nih.gov |
| Mouse | Hyperglycemia | Used as an IDH inhibitor. ahajournals.org |
Computational and In Silico Modeling Approaches
Computational and in silico modeling approaches are increasingly being used to complement experimental research on this compound, providing insights into its properties, interactions, and potential biological activities.
The Human Metabolome Database (HMDB) provides predicted chromatographic properties and collision cross sections for this compound, which are valuable for its identification in metabolomics studies. hmdb.ca These predictions are generated using computational tools like DeepCCS and AllCCS. hmdb.ca
In silico DNA-DNA hybridization has been used in the genomic analysis of bacterial strains, where the metabolism of various compounds, including this compound, is considered. unimi.it Genome-scale metabolic models of bacteria, such as Streptococcus oralis, have been constructed and validated using experimental data, including the ability to metabolize different carbon sources. frontiersin.org While S. oralis was found not to metabolize this compound in one study, these models provide a framework for investigating its potential role in microbial metabolism. frontiersin.org Similar systems-based approaches have been used to probe metabolic variations in the Mycobacterium tuberculosis complex, where in silico predictions are compared with experimental data. nih.govplos.org
In the context of drug discovery and cancer research, in silico analyses have been employed to investigate the interaction of this compound with its molecular targets. For example, studies on prostate adenocarcinoma have used computational methods to explore the inhibitory activity of this compound against IDH1. nih.govresearchgate.net Connectivity Map (CMap) analysis, an in silico tool, has been used to assess the similarity between the genetic features induced by IDH1 and those induced by drugs like this compound in various cancer cell lines. nih.govresearchgate.net These analyses have suggested that this compound may ameliorate the cancer signature associated with IDH1. nih.gov
Genome-Scale Metabolic Modeling
Genome-scale metabolic models (GEMs) are valuable tools for understanding the metabolic capabilities of organisms and predicting their responses to genetic or environmental changes. In the context of this compound (OMA), these models and related high-throughput techniques are primarily used to investigate its role as a potential carbon source for various microorganisms.
Phenotype Microarray (PM) technology, a high-throughput method for screening metabolic functions, has been employed to assess the utilization of this compound across different bacterial species. For instance, studies on the fast-growing marine bacterium Vibrio natriegens identified oxalomalic acid as one of many carboxylic acids that can be metabolized. portlandpress.comuea.ac.uk Similarly, research on the microbial communities residing on apple fruit surfaces showed that this compound was among the carbon sources metabolized to different extents by various pathogenic strains and native microbiotas. nih.gov
This approach has proven particularly useful for comparative metabolic studies. A study on porcine LA-MRSA isolates from different geographical locations (China and Germany) used Phenotype Microarrays to identify distinctive metabolic features. semanticscholar.org The results indicated that MRSA CC9 isolates from China exhibited a reduced capacity to utilize this compound compared to other MRSA groups, a finding based on lower Area Under the Curve (AUC) values in respiration curves. semanticscholar.org This suggests differences in metabolic pathways or their regulation, which can be further investigated by integrating these phenotypic data into genome-scale models to pinpoint the underlying genetic basis. semanticscholar.orgresearchgate.net These findings highlight how metabolic profiling, a key component of constructing and validating GEMs, uses this compound as a substrate to differentiate the metabolic phenotypes of microbial strains.
Table 1: Use of this compound in Metabolic Profiling Studies
| Organism/System | Research Focus | Method | Finding Related to this compound | Source(s) |
|---|---|---|---|---|
| Vibrio natriegens | Host for industrial biotechnology | Metabolic Profiling | Identified as a metabolizable carboxylic acid. | portlandpress.comuea.ac.uk |
| Porcine LA-MRSA CC9 and CC398 | Comparative metabolomics of bacterial isolates | Phenotype Microarray (PM) | CHN-MRSA-CC9 isolates showed reduced metabolic usage compared to other groups. | semanticscholar.org |
| Apple Fruit Microbiota | Biocontrol and pathogen-microbiota interactions | Metabolic Profiling | Metabolized to varying degrees by different pathogenic and commensal microbes. | nih.gov |
| Pseudomonas aeruginosa | Linking phenotype to genotype | Phenotype Microarray (PM) | Used as a test substrate to identify metabolic differences between isogenic mutants. | researchgate.net |
Molecular Docking and Simulation Studies of this compound Interactions
While this compound is a well-known inhibitor of several key enzymes, detailed molecular docking and simulation studies elucidating its binding modes are not extensively published. However, related in silico analyses and computational studies on its target enzymes provide indirect evidence and suggest mechanisms for its inhibitory action.
One area of investigation is its effect on isocitrate dehydrogenase 1 (IDH1). An in silico study focusing on IDH1 as a potential oncogene in prostate adenocarcinoma utilized the Connectivity Map (CMap) database, a pharmacogenomics tool that links gene expression signatures with drug actions. researchgate.netnih.gov This analysis revealed a positive correlation between the transcriptional changes caused by IDH1 expression and the effects of this compound, suggesting that OMA may counteract the IDH1-related cancer signature, thus identifying it as a potential therapeutic agent for targeting IDH1. researchgate.netnih.govresearchgate.net
In another study investigating the immunomodulatory functions of IDH1, computational modeling was used to explore the binding of different molecules to the enzyme's catalytic site. caymanchem.com While the primary docking simulation in this research focused on sialic acid, the findings are relevant to OMA. The simulation showed that sialic acid binding was dependent on many of the same catalytic residues that bind the native substrate, isocitrate. caymanchem.com The study then used OMA experimentally as a known competitive inhibitor of IDH1 to confirm that the enzyme's catalytic activity was necessary for certain T-cell functions, thereby implicitly validating that OMA acts at this same active site. caymanchem.com
Furthermore, based on experimental data from electrophoretic mobility-shift assays, researchers have hypothesized that the inhibitory effect of OMA on Iron Regulatory Protein 1 (IRP1) activity stems from two potential interactions: the linking of OMA to the active site of the protein in its aconitase conformation, and a possible direct interaction with key amino acid residues within the RNA-binding domain. caymanchem.comnih.gov This latter hypothesis presents a clear opportunity for future molecular docking studies to computationally model and validate such an interaction.
Enzyme Activity Assays and Inhibition Studies
Enzyme activity assays have been fundamental in characterizing the biochemical role of this compound, establishing it as a potent inhibitor of several critical metabolic enzymes.
The most well-documented targets are aconitase and NADP+-dependent isocitrate dehydrogenase (IDH). medchemexpress.com Early research demonstrated that OMA, formed in vivo from the condensation of oxaloacetate and glyoxylate, inhibits both of these enzymes at concentrations as low as 1 mM. medchemexpress.com For aconitase, which catalyzes the isomerization of citrate to isocitrate in the citric acid cycle, OMA acts as a competitive inhibitor. caymanchem.com This inhibition has been leveraged in numerous studies to probe the physiological roles of aconitase. For example, by using OMA to inhibit cytosolic aconitase, researchers have demonstrated the enzyme's role in regulating L-glutamate production, which in turn affects L-cystine uptake and the synthesis of the antioxidant glutathione (B108866) in lens and retinal cells.
Similarly, OMA's inhibition of NADP+-dependent IDH is well-established. This enzyme is a primary source of NADPH, which is crucial for cellular antioxidant defense. Studies have used OMA to inhibit IDH, thereby demonstrating the enzyme's protective role against heat shock-induced apoptosis by maintaining the cellular redox status.
Beyond the citric acid cycle, enzyme assays have shown that OMA also inhibits inducible nitric oxide synthase (iNOS). researchgate.net In lipopolysaccharide (LPS)-activated macrophages, OMA was found to inhibit nitrite production, an indicator of NO synthesis. researchgate.net Further enzymatic assays using iNOS from the lungs of LPS-treated rats confirmed that OMA directly inhibits the enzyme's activity. researchgate.net
Table 2: Summary of Enzyme Inhibition by this compound
| Target Enzyme | Type of Inhibition | Key Research Finding | Effective Concentration | Source(s) |
|---|---|---|---|---|
| Aconitase | Competitive | Inhibits the isomerization of citrate to isocitrate; modulates IRP1 activity. | As low as 1 mM | caymanchem.commedchemexpress.com |
| NADP+-dependent Isocitrate Dehydrogenase (IDH) | Competitive | Inhibits a key source of cellular NADPH; sensitizes cells to heat shock. | As low as 1 mM | medchemexpress.com |
| Inducible Nitric Oxide Synthase (iNOS) | Not specified | Inhibits iNOS catalytic activity and reduces nitrite production. | Not specified | researchgate.net |
Protein Expression and Interaction Analyses (e.g., Western Blot, EMSA)
The inhibitory effects of this compound on enzyme activity often lead to downstream consequences on protein expression and protein-nucleic acid interactions. These effects have been extensively studied using techniques like Western Blot and Electrophoretic Mobility Shift Assay (EMSA).
A primary focus of this research has been the regulation of iron metabolism. Cytosolic aconitase is a bifunctional protein that, when cellular iron is scarce, loses its iron-sulfur cluster and functions as Iron Regulatory Protein 1 (IRP1). IRP1 binds to iron-responsive elements (IREs) on specific mRNAs, regulating the translation of proteins involved in iron storage and uptake. EMSA (also known as gel retardation assay) has been a key technique to study this interaction. Research has consistently shown that OMA treatment of cell lysates from various cell lines (e.g., 3T3-L1 mouse fibroblasts, SH-SY5Y human neuroblastoma) and mouse liver remarkably decreases the IRE-binding activity of IRP1 and IRP2. caymanchem.comnih.gov This inhibition of RNA binding is thought to occur because OMA locks the protein in its aconitase conformation. caymanchem.comnih.gov
The downstream effect of this IRP1 inhibition on protein expression has been confirmed by Western Blot analysis. By inhibiting the RNA-binding activity of IRP1, OMA prevents the repression of ferritin (the iron storage protein) translation. Consequently, treatment of cells with OMA leads to an increase in intracellular ferritin protein levels. This OMA-induced overexpression of ferritin was shown to have a protective effect, preventing the formation of reactive oxygen species (ROS) and lipid peroxidation in cells subsequently exposed to an iron challenge.
Table 3: Effects of this compound on Protein Expression and Interaction
| Analysis Type | Target Protein/Complex | Cell Model | Effect of this compound | Source(s) |
|---|---|---|---|---|
| EMSA / Gel Retardation Assay | Iron Regulatory Protein 1 (IRP1) & IRP2 | 3T3-L1 fibroblasts, SH-SY5Y neuroblastoma, mouse liver | Decreases the RNA-binding activity to Iron-Responsive Elements (IREs). | caymanchem.comnih.gov |
| Western Blot | Ferritin | Various cell lines | Increases intracellular ferritin protein levels. | |
| Western Blot | Inducible Nitric Oxide Synthase (iNOS) | J774 macrophages | Reduces iNOS protein expression. | researchgate.net |
Research on Interactions with Cellular Processes and Signaling Pathways
Investigation of Cellular Viability and Apoptosis Mechanisms
Research indicates that 3-Oxalomalic acid can significantly influence cell viability and modulate apoptosis, the process of programmed cell death. Its effects appear to be context-dependent, varying with the cell type and the presence of other stressors.
In a study using a rat insulinoma cell line (INS-1) damaged by streptozotocin (B1681764) (STZ), a compound known to induce diabetes by destroying pancreatic β-cells, OMA demonstrated protective effects. nih.gov Treatment with OMA led to a significant increase in cell viability and a reduction in the apoptotic rate. nih.gov The underlying mechanism involved the modulation of key apoptosis-regulating proteins. nih.gov OMA treatment altered the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, and reduced levels of cleaved caspase-9 and cleaved caspase-3, which are executioner proteins in the apoptotic cascade. nih.gov Furthermore, OMA mitigated oxidative stress by enhancing the activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase, while reducing levels of ROS and malondialdehyde. nih.gov
Conversely, other studies show that OMA can enhance apoptosis under specific conditions. In mice exposed to gamma-irradiation, administration of OMA, a competitive inhibitor of mitochondrial NADP(+)-dependent isocitrate dehydrogenase (IDPm), led to an enhanced susceptibility to apoptosis in the kidneys. nih.gov This was evidenced by increased DNA fragmentation and modulation of apoptotic marker proteins. nih.gov The study suggests that by inhibiting IDPm, OMA interferes with the mitochondrial redox balance, making cells more vulnerable to radiation-induced apoptosis. nih.gov Similarly, in U937 human monocytic cells, pre-treatment with OMA, an inhibitor of NADP(+)-dependent isocitrate dehydrogenase, increased the cells' susceptibility to apoptosis induced by nitric oxide (NO). nih.gov
Studies on infections have also highlighted OMA's impact on host cell viability. In bladder epithelial cells infected with uropathogenic E. coli (UPEC), treatment with OMA, which inhibits the aconitase activity of iron regulatory protein 1 (IRP1), led to increased death of infected cells in the presence of iron. tandfonline.com In a different model, the presence of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was found to significantly reduce the viability of cells infected with Bovine Herpesvirus 1 (BHV-1) in a dose-dependent manner. plos.org OMA is noted in this context as an inhibitor of IRP1/c-aconitase, a key regulator of cellular iron metabolism which is modulated by TCDD. plos.org
Table 1: Effect of this compound on Apoptosis-Related Factors in STZ-Induced INS-1 Cells This table summarizes the observed changes in key proteins and markers associated with apoptosis following treatment with this compound in an experimental model of pancreatic β-cell damage.
| Factor | Protein/Marker Function | Observed Effect of OMA Treatment | Reference |
| Cell Viability | Overall health and survival of cells | Significantly Increased | nih.gov |
| Apoptotic Rate | Percentage of cells undergoing apoptosis | Significantly Reduced | nih.gov |
| Bcl-2 | Anti-apoptotic protein (inhibits apoptosis) | Expression Level Altered | nih.gov |
| Bax | Pro-apoptotic protein (promotes apoptosis) | Expression Level Altered | nih.gov |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway | Expression Level Reduced | nih.gov |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Expression Level Reduced | nih.gov |
Studies on Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease, including cancer. Research suggests that this compound can modulate angiogenesis, primarily through its inhibitory action on isocitrate dehydrogenase (IDH) and subsequent effects on hypoxia-inducible factor-1α (HIF-1α), a master regulator of angiogenesis. researchgate.netnih.gov
One study revealed that OMA plays a role in inhibiting the expression of Vascular Endothelial Growth Factor (VEGF) in retinal pigment epithelial (RPE) cells, which is a key signaling mechanism in ocular neovascular diseases. researchgate.net By acting as a competitive inhibitor of NADP⁺-dependent IDH, OMA interferes with cellular signaling pathways regulated by reactive oxygen species (ROS), ultimately inhibiting RPE-derived VEGF expression and angiogenesis. researchgate.net It has also been shown to inhibit tumor cell migration by downregulating matrix metalloproteinase-9. researchgate.net
Further research has elucidated a pathway where OMA promotes the degradation of HIF-1α. nih.gov This action reduces the expression of VEGF, a direct target of HIF-1α, thereby suppressing angiogenesis. nih.gov This effect is linked to the E2F1 transcription factor, as discussed in section 6.4. In some contexts, such as in neutrophils responding to ischemia, the inhibition of IDH by oxalomalic acid was reported to elevate HIF-1α levels, indicating that the links between OMA, IDH, and HIF-1α can be complex and may vary depending on the specific cell type and physiological conditions. ahajournals.org
Mechanistic Research on Nerve Cell Protection in Experimental Models
This compound has been identified as a neuroprotective agent in experimental models of nerve cell injury, particularly in the context of ischemic stroke. google.com The mechanism of action involves the inhibition of a specific form of programmed cell death known as necroptosis. google.com
A key finding is that this compound can specifically reduce the level of phosphorylated Mixed Lineage Kinase Domain-Like protein (pMLKL) in brain tissue. google.com MLKL is a crucial executioner protein in the necroptosis pathway. nih.gov Its phosphorylation by receptor-interacting protein kinase 3 (RIPK3) is a critical step that leads to its oligomerization, translocation to the plasma membrane, and eventual cell rupture. nih.gov By down-regulating the phosphorylation level of MLKL, OMA effectively disrupts this lethal signaling cascade. google.com
Through its ability to decrease MLKL phosphorylation, this compound inhibits the necroptotic apoptosis of nerve cells. google.com In a rat model of ischemic stroke, administration of OMA was found to significantly reduce the volume of cerebral infarction and improve neurological function. google.com This demonstrates that by preventing necroptosis, OMA can protect brain tissue from ischemia/reperfusion injury, reduce the death of cerebral nerve cells, and improve their function. google.com Necroptosis, which is dependent on the RIPK1/RIPK3/MLKL signaling axis, is recognized as a key contributor to cell death in various injury-related diseases, including myocardial infarction and ischemic stroke. google.com
Table 2: Neuroprotective Effects of this compound in an Ischemic Stroke Model This table outlines the key mechanistic findings and outcomes observed in an experimental rat model of cerebral ischemia following the administration of this compound.
| Parameter | Description | Observed Effect of OMA Treatment | Reference |
| MLKL Phosphorylation | Activation step for the necroptosis execution protein MLKL | Specifically Reduced in Brain Tissue | google.com |
| Necroptotic Apoptosis | A form of programmed necrosis in nerve cells | Inhibited | google.com |
| Cerebral Infarct Volume | Area of dead tissue resulting from ischemia | Significantly Reduced | google.com |
| Neurological Function | Assessment of motor and sensory deficits | Significantly Improved | google.com |
Downregulation of MLKL Phosphorylation
Modulation of Specific Intracellular Signaling Pathways (e.g., p53, ATM-Chk2, E2F1-HIF-1α)
This compound has been shown to directly modulate specific and critical intracellular signaling pathways that govern cell fate decisions, including apoptosis and responses to hypoxia. nih.gov
Research has demonstrated that OMA can initiate p53-mediated apoptosis. nih.gov The tumor suppressor protein p53 is a central figure in preventing cancer formation, and its activation can lead to cell cycle arrest or apoptosis. The study showed that OMA's effect on p53 is dependent on reactive oxygen species (ROS) and is channeled through the ATM-Chk2 signaling pathway. nih.gov The ATM (ataxia-telangiectasia mutated) and Chk2 (checkpoint kinase 2) proteins are key components of the DNA damage response (DDR) pathway. nih.gov Thus, OMA appears to trigger a DDR-like cascade, initiated by ROS, that activates ATM-Chk2 signaling, which in turn leads to p53-mediated apoptosis. nih.gov
In addition to its role in apoptosis, this OMA-induced, ROS-dependent signaling also impacts tumor angiogenesis. The same study found that OMA promotes the E2F1-mediated degradation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov The transcription factor E2F1, a known substrate of Chk2, is directed by OMA's influence to target HIF-1α for degradation. nih.gov Since HIF-1α is a primary driver of angiogenesis through its control of the VEGF gene, its degradation leads to decreased VEGF expression and a subsequent reduction in angiogenesis. nih.gov This reveals a dual mechanism by which OMA can exert anti-tumor effects: inducing apoptosis via the p53 pathway and inhibiting angiogenesis by promoting the degradation of HIF-1α. nih.gov
Concluding Remarks and Future Directions for 3 Oxalomalic Acid Research
Unexplored Metabolic Functions and Regulatory Networks
The primary known function of 3-oxalomalic acid is the inhibition of aconitase and NADP+-dependent isocitrate dehydrogenase (IDH), enzymes pivotal to the citric acid cycle. caymanchem.combiomol.comscbt.comresearchgate.net This inhibition can lead to an accumulation of citrate (B86180). portlandpress.com However, the full extent of its metabolic influence is likely broader. Future research should aim to uncover other potential enzymatic targets and metabolic pathways affected by this compound. Investigating its impact on interconnected pathways, such as amino acid metabolism and the glyoxylate (B1226380) cycle, could reveal novel regulatory roles. ontosight.ai Furthermore, exploring its effects on gene expression and protein activity related to metabolic control, such as its influence on inducible nitric oxide synthase (iNOS) and iron regulatory proteins (IRPs), will be crucial. caymanchem.comresearchgate.net Elucidating these undiscovered functions will provide a more complete picture of how this compound integrates into and modulates cellular metabolic networks.
Development of this compound as a Biochemical Probe for Metabolic Research
Given its specific inhibitory action, this compound holds significant promise as a biochemical probe to study metabolic flux and regulation. scbt.com By selectively blocking aconitase and IDH, researchers can investigate the consequences of disrupting the citric acid cycle at a specific juncture. caymanchem.combiomol.comscbt.com This can help in understanding the roles of these enzymes in various physiological and pathological states. For instance, its ability to modulate glutamate (B1630785) secretion and the RNA-binding activity of IRPs makes it a valuable tool for studying iron metabolism and neurotransmitter release. caymanchem.combiomol.com Future efforts could focus on synthesizing derivatives of this compound with altered potencies, selectivities, or cell permeability to create a more versatile toolkit for metabolic research. Developing labeled versions, such as with stable isotopes, would also enable detailed flux analysis experiments.
Integration with Multi-omics Data for Systems-Level Understanding
To achieve a comprehensive understanding of the effects of this compound, future studies must integrate data from various "-omics" technologies. Metabolomics can provide a broad snapshot of the metabolic perturbations caused by the inhibition of aconitase and IDH. researchgate.net Proteomics can identify changes in protein expression, including the regulation of metabolic enzymes and signaling proteins, in response to treatment with this compound. researchgate.net Transcriptomics can reveal upstream regulatory changes at the mRNA level. By combining these datasets, researchers can construct detailed models of the cellular response to this compound, moving from a single-target perspective to a systems-level view of its impact on cellular physiology and regulatory networks.
Comparative Biochemistry and Evolutionary Significance of this compound Pathways
The formation of this compound from glyoxylate and oxaloacetate suggests a potential role in organisms that utilize the glyoxylate cycle, such as plants, bacteria, and fungi. caymanchem.com Comparative biochemical studies across different species could illuminate the evolutionary significance of this metabolic side-reaction. Investigating the presence and activity of the enzymes that produce and are inhibited by this compound in a wide range of organisms can provide insights into the evolution of metabolic regulation. Such studies may reveal whether the role of this compound is a conserved regulatory mechanism or if it has evolved distinct functions in different lineages. This comparative approach will be essential for understanding the broader biological context of this intriguing metabolite.
Methodological Advancements for Enhanced Research Capabilities
Advancing our knowledge of this compound will depend on the development of more sophisticated research methodologies. This includes the creation of more efficient and scalable methods for its chemical synthesis, as current approaches can be complex. portlandpress.comnih.gov Furthermore, developing sensitive and specific analytical techniques for the detection and quantification of this compound in biological samples is paramount. Improved methods, potentially utilizing advanced mass spectrometry or novel biosensors, will enable more accurate measurements of its endogenous levels and its dynamics within cells and tissues. These methodological advancements will be critical for facilitating all areas of future research on this compound, from basic biochemistry to its application as a biochemical tool.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 3-Oxalomalic acid, and how do reaction conditions influence yield and purity?
- Synthesis typically involves condensation of oxaloacetic acid derivatives under controlled pH and temperature. For example, enzymatic pathways using citrate lyase or chemical methods with oxalic acid precursors are common. Yield optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting catalysts (e.g., metal ions) . Purity is validated through crystallography or NMR spectroscopy.
Q. How can researchers differentiate this compound from structurally similar keto acids (e.g., oxaloacetic acid) in experimental assays?
- Use tandem mass spectrometry (LC-MS/MS) or infrared spectroscopy (FTIR) to identify functional groups (e.g., α-keto vs. β-keto structures). Comparative retention times in reverse-phase HPLC and pH-dependent solubility profiles also aid differentiation .
Q. What are the standard protocols for quantifying this compound in biological matrices like cell lysates or serum?
- Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV-Vis spectrophotometry is widely used. Alternatively, enzymatic assays coupling with NADH-dependent dehydrogenases provide specificity. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in mitochondrial metabolism arise, and what experimental controls resolve these discrepancies?
- Discrepancies often stem from variations in cell type, oxygen tension, or substrate availability. Design experiments with:
- Negative controls : Knockout cell lines (e.g., CRISPR-Cas9 for ACOAT deficiency).
- Isotopic tracing : -labeled this compound to track carbon flux in TCA cycle vs. anaplerotic pathways.
- Dose-response studies : Test physiological vs. supraphysiological concentrations .
Q. What computational models predict this compound’s interactions with enzymes like aconitase or succinate dehydrogenase?
- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and conformational changes. Validate predictions with mutagenesis (e.g., substituting active-site residues) and enzyme kinetics (e.g., and comparisons) .
Q. How can researchers reconcile conflicting data on this compound’s antioxidant vs. pro-oxidant effects in vitro?
- Systematically vary experimental parameters:
- Redox environment : Measure glutathione levels and ROS (reactive oxygen species) using fluorescent probes (e.g., DCFDA).
- Metal chelation : Include EDTA to test metal-dependent pro-oxidant activity.
- Cell viability assays : Combine MTT and Annexin V/PI staining to distinguish cytoprotection from cytotoxicity .
Q. What strategies optimize this compound’s stability in long-term storage for in vivo studies?
- Lyophilize the compound under inert gas (argon) and store at -80°C in amber vials. For aqueous solutions, buffer at pH 6.5–7.0 with 0.1% sodium azide to prevent microbial degradation. Monitor stability via periodic LC-MS analysis .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-dependent effects of this compound in enzyme inhibition assays?
- Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d) to assess biological significance .
Q. What bioinformatics tools are recommended for integrating this compound’s metabolic pathways into genome-scale models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
